molecular formula C26H22N2O4 B340022 2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate

2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B340022
M. Wt: 426.5 g/mol
InChI Key: VETPJQUFJYETMC-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification with phenyl chloroformate to introduce the carboxylate ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and carboxylate ester groups, along with the pyrazole ring, makes it a versatile compound for various applications .

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C26H22N2O4/c1-18-8-10-19(11-9-18)24(29)17-32-26(30)23-16-28(21-6-4-3-5-7-21)27-25(23)20-12-14-22(31-2)15-13-20/h3-16H,17H2,1-2H3

InChI Key

VETPJQUFJYETMC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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